Cas no 1805184-71-7 (3-(Chloromethyl)-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-acetonitrile)

3-(Chloromethyl)-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-acetonitrile is a fluorinated pyridine derivative with significant utility in agrochemical and pharmaceutical synthesis. Its structure features a chloromethyl group, trifluoromethoxy substituent, and trifluoromethyl group, enhancing reactivity and lipophilicity for targeted applications. The presence of the acetonitrile moiety further expands its versatility as a precursor in heterocyclic chemistry. This compound is particularly valuable in the development of advanced crop protection agents due to its electron-withdrawing groups, which improve stability and bioactivity. Its well-defined reactivity profile makes it suitable for selective functionalization, enabling precise modifications in complex synthetic pathways. High purity and consistent quality ensure reliable performance in research and industrial processes.
3-(Chloromethyl)-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-acetonitrile structure
1805184-71-7 structure
Product Name:3-(Chloromethyl)-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-acetonitrile
CAS No:1805184-71-7
MF:C10H5ClF6N2O
MW:318.602922201157
CID:4846146
Update Time:2025-10-29

3-(Chloromethyl)-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-(Chloromethyl)-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-acetonitrile
    • Inchi: 1S/C10H5ClF6N2O/c11-4-6-5(1-2-18)3-7(9(12,13)14)19-8(6)20-10(15,16)17/h3H,1,4H2
    • InChI Key: ODXPRNUDNSCBBQ-UHFFFAOYSA-N
    • SMILES: ClCC1C(=NC(C(F)(F)F)=CC=1CC#N)OC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 376
  • XLogP3: 3.3
  • Topological Polar Surface Area: 45.9

3-(Chloromethyl)-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-acetonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029078468-1g
3-(Chloromethyl)-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-acetonitrile
1805184-71-7 97%
1g
$1,549.60 2022-04-01

3-(Chloromethyl)-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-acetonitrile Related Literature

Additional information on 3-(Chloromethyl)-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-acetonitrile

3-(Chloromethyl)-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-acetonitrile (CAS No. 1805184-71-7): An Overview

3-(Chloromethyl)-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-acetonitrile (CAS No. 1805184-71-7) is a novel compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound, characterized by its unique structural features, including a chloromethyl group, trifluoromethoxy, and trifluoromethyl substituents, exhibits a range of potential biological activities that make it a promising candidate for various therapeutic applications.

The chloromethyl group in the structure of 3-(Chloromethyl)-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-acetonitrile plays a crucial role in its reactivity and functionalization. This group can be readily converted into other functional groups through various chemical reactions, such as substitution and elimination, making it a versatile intermediate in synthetic chemistry. The presence of the chloromethyl group also enhances the lipophilicity of the molecule, which is beneficial for improving its bioavailability and cellular uptake.

The trifluoromethoxy and trifluoromethyl substituents are key features that contribute to the unique properties of 3-(Chloromethyl)-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-acetonitrile. These fluorinated groups are known for their strong electron-withdrawing effects, which can influence the electronic properties of the molecule and modulate its biological activity. The trifluoromethoxy group, in particular, has been shown to enhance the metabolic stability of compounds, making them more resistant to enzymatic degradation. This property is highly desirable in drug development, as it can lead to improved pharmacokinetic profiles and longer-lasting therapeutic effects.

The pyridine core of 3-(Chloromethyl)-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-acetonitrile is another important structural element. Pyridine derivatives are widely used in medicinal chemistry due to their diverse biological activities and ability to interact with various biological targets. The presence of the pyridine ring in this compound suggests potential interactions with receptors, enzymes, and other biomolecules, which could be exploited for therapeutic purposes.

Recent studies have explored the biological activities of 3-(Chloromethyl)-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-acetonitrile. One notable area of research is its potential as an anticancer agent. Preliminary studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest, which are critical processes in cancer cell death.

In addition to its anticancer properties, 3-(Chloromethyl)-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-acetonitrile has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of inflammation. These findings suggest that it could be a valuable candidate for the treatment of inflammatory diseases.

The acetonitrile moiety in 3-(Chloromethyl)-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-acetonitrile is another structural feature that contributes to its biological activity. Acetonitriles are known for their ability to form hydrogen bonds with biological targets, which can enhance binding affinity and selectivity. This property makes them useful in designing drugs with improved potency and reduced off-target effects.

In terms of synthetic accessibility, 3-(Chloromethyl)-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-acetonitrile can be synthesized through a series of well-established chemical reactions. One common approach involves the sequential introduction of the chloromethyl, trifluoromethoxy, and trifluoromethyl groups onto a pyridine scaffold followed by the attachment of the acetonitrile moiety. This modular synthesis strategy allows for easy modification and optimization of the compound's structure to achieve desired biological activities.

The safety profile of 3-(Chloromethyl)-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-acetonitrile is an important consideration in its development as a therapeutic agent. Preclinical studies have shown that this compound exhibits low toxicity at effective concentrations, making it a promising candidate for further evaluation in clinical trials. However, more extensive toxicological studies are needed to fully assess its safety profile before it can be advanced to human trials.

In conclusion, 3-(Chloromethyl)-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-acetonitrile (CAS No. 1805184-71-7) is a multifaceted compound with significant potential in medicinal chemistry and drug discovery. Its unique structural features, combined with promising biological activities and favorable pharmacological properties, make it an attractive candidate for further research and development. As ongoing studies continue to unravel its full potential, this compound could play a crucial role in advancing our understanding and treatment of various diseases.

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